1,3-Dibromopropane
Overview
Description
1,3-Dibromopropane, also known as this compound, is a useful research compound. Its molecular formula is C3H6Br2 and its molecular weight is 201.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m1.68 g/l in water at 30 °c. soluble in alcohol and etherin water, 1,700 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62663. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodissociation Studies
1,3-Dibromopropane has been studied for its photodissociation properties at 234 nm using ion velocity imaging techniques. These studies help in understanding the dynamics of bromine fragments generated from direct dissociation via repulsive potential energy surfaces, providing insights into molecular behavior under specific conditions (Tang et al., 2005).
Thermodynamic and Acoustic Properties
Research on this compound includes understanding its thermodynamic and acoustic properties. Experiments measuring the speed of sound in liquid this compound across different temperatures and pressures have been conducted, contributing to the knowledge of its physical properties (Chorążewski & Skrzypek, 2010).
Coherent Dynamics in Complex Elimination Reactions
The elimination reaction dynamics of this compound have been studied using femtosecond time-resolved mass spectrometry. This research helps in understanding the coherent motion and bond-breaking processes in complex molecular systems (Kötting et al., 2002).
Electrochemical Applications
This compound has been studied in the context of electrochemical reactions, particularly in the electro-catalytic reduction at metallic interfaces. This research is significant for understanding its role in dissolving metals and aiding in nanoparticle deposition (Simonet, 2012).
Fluorescence and Thermostability Studies
This compound has been utilized as a bridging agent in synthesizing nanometer porphyrin trimers. Studies on these trimers provide insights into their fluorescence properties and thermostability, contributing to the understanding of molecular structures and their effects on optical properties (Shi, 2006).
Synthesis Applications
This compound is also used in various synthesis processes. For example, it has been employed in the synthesis of organic salts and surfactants, demonstrating its versatility in chemical reactions and materials science (Abebe & Atlabachew, 2018).
Mechanism of Action
Target of Action
1,3-Dibromopropane is an organobromine compound . It primarily targets carbon-based compounds in organic synthesis, particularly those that can undergo C-N coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as reduction . This process is catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode . The reduction of this compound results in the formation of cyclopropane and propylene .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the transformation of carbon-based compounds. Specifically, it is used in organic synthesis to form C3-bridged compounds such as through C-N coupling reactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. A study conducted in 1981 examined the metabolism of this compound in rats . The compound was found to react with glutathione (GSH) after administration, leading to the formation of 1-bromo-3-propyl-S-glutathione . This metabolite was then excreted in the urine .
Result of Action
The reduction of this compound results in the formation of cyclopropane and propylene . Cyclopropane is a cyclic organic compound that has various applications in organic synthesis. Propylene, on the other hand, is a colorless gas that is used as a fuel and a building block in the petrochemical industry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances in the reaction mixture. Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pressure . It’s important to note that this compound is a flammable liquid and should be handled with care .
Safety and Hazards
Future Directions
Recent research has demonstrated a way to follow ionization and structural changes in gas-phase molecules as they occur . This could lead to a better understanding of reactions with vital roles in chemistry and biology . The study provides new insights into the intricate features and behavior of ions, which could lead to substantial contributions to future research endeavors in related fields such as astrochemistry and materials science .
Properties
IUPAC Name |
1,3-dibromopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLKXRACNJHOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021902 | |
Record name | 1,3-Dibromopropane | |
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Molecular Weight |
201.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sweet odor; [HSDB] | |
Record name | 1,3-Dibromopropane | |
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Boiling Point |
167 °C | |
Record name | 1,3-DIBROMOPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |
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Flash Point |
Flash point: -34.4 °C | |
Record name | 1,3-DIBROMOPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1.68 g/L in water at 30 °C. Soluble in alcohol and ether, In water, 1,700 mg/L at 25 °C | |
Record name | 1,3-DIBROMOPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.9712 g/cu cm at 15 °C | |
Record name | 1,3-DIBROMOPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.36 [mmHg], 1.36 mm Hg at 25 °C | |
Record name | 1,3-Dibromopropane | |
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Record name | 1,3-DIBROMOPROPANE | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-64-8, 286013-06-7 | |
Record name | 1,3-Dibromopropane | |
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Record name | 1,3-Dibromopropane | |
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Record name | 1,3-DIBROMOPROPANE | |
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Record name | Propane, 1,3-dibromo- | |
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Record name | 1,3-Dibromopropane | |
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Record name | 1,3-dibromopropane | |
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Record name | 1,3-Dibromopropane-2-13C | |
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Record name | TRIMETHYLENE BROMIDE | |
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Record name | 1,3-DIBROMOPROPANE | |
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Melting Point |
-36 °C | |
Record name | 1,3-DIBROMOPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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